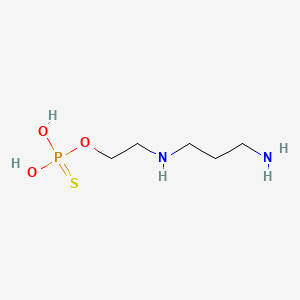

Phosphorothioic acid, O-(2-((3-aminopropyl)amino)ethyl) ester

Descripción general

Descripción

Phosphorothioic acid, O-(2-((3-aminopropyl)amino)ethyl) ester, is an organophosphorus compound that is widely used in the synthesis of drugs and other compounds, as well as in scientific research applications. This compound is known to have a wide range of biochemical and physiological effects on the human body.

Aplicaciones Científicas De Investigación

1. Synthesis and Characterization in Organic Chemistry

- Phosphorothioic acid and its derivatives are used in the synthesis of various organic compounds. For instance, the oxathiaphospholane methodology was employed for the efficient synthesis of N- and O-phosphorothioylated amino acids, highlighting the versatility of phosphorothioic acid in organic synthesis (Baraniak et al., 2002).

2. Comparative Studies in Biochemistry

- Phosphorothioic acid esters are used in comparative studies with phosphate esters. Research has investigated the thermodynamics and hydrolysis reactions of phosphorothioate and phosphate esters, providing insights into the chemical behavior and the influence of sulfur substitution on the reaction rates (Purcell & Hengge, 2005).

3. Development of Radioprotective Agents

- Phosphorothioic acid derivatives have been utilized in the synthesis of polymer complexes with radioprotective agents. These complexes are designed for radiation cancer treatment, demonstrating the potential of phosphorothioic acid in developing therapeutic agents (Troev et al., 2007).

4. Bone Tissue Engineering

- In bone tissue engineering, biodegradable polyphosphazenes with amino acid ester side groups, which include derivatives of phosphorothioic acid, have been explored. These materials exhibit good osteoblast cell adhesion and proliferation, indicating their suitability for orthopedic applications (Nukavarapu et al., 2008).

5. Development of Ion-selective Membrane Electrodes

- Phosphorothioic acid derivatives, specifically O,O,O-trialkyl phosphorothioates, have been used as ionophores for silver ion-selective membrane electrodes, demonstrating their application in analytical chemistry for ion detection and measurement (Xu & Katsu, 2001).

Mecanismo De Acción

Target of Action

The primary target of Phosphorothioic acid, O-(2-((3-aminopropyl)amino)ethyl) ester, also known as Amifostine , is normal cells, particularly those that could be affected by the toxic effects of cancer chemotherapy and radiation treatment .

Mode of Action

Amifostine is a prodrug that is dephosphorylated by alkaline phosphatase in tissues to a pharmacologically active free thiol metabolite . This metabolite is believed to protect healthy tissues by scavenging free radicals .

Biochemical Pathways

The biochemical pathway primarily involved is the detoxification of reactive oxygen species. The active thiol metabolite of Amifostine can donate hydrogen atoms to free radicals, neutralizing them and preventing them from damaging cellular components .

Pharmacokinetics

The bioavailability of Amifostine and its metabolites is a complex process. It is known that the drug can be detected in plasma , indicating that it is absorbed and distributed in the body.

Result of Action

The primary result of Amifostine action is the protection of normal cells from the toxic effects of chemotherapy and radiation treatment . This can help to reduce the side effects of these treatments and improve the quality of life for patients undergoing cancer therapy .

Action Environment

The action of Amifostine can be influenced by various environmental factors. For example, the activity of alkaline phosphatase, which is needed to activate Amifostine, can vary in different tissues and under different physiological conditions . Additionally, factors such as pH and temperature could potentially affect the stability and efficacy of Amifostine .

Análisis Bioquímico

Biochemical Properties

Phosphorothioic acid, O-(2-((3-aminopropyl)amino)ethyl) ester plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of its primary interactions is with DNA, where it acts as a radioprotective agent by scavenging free radicals and protecting normal cells from radiation-induced damage . Additionally, this compound interacts with enzymes such as alkaline phosphatase, which catalyzes its dephosphorylation to produce the active metabolite . This interaction is essential for its cytoprotective effects, as the active metabolite can then exert its protective functions within the cell.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound has been shown to activate the p53 signaling pathway, which plays a critical role in regulating cell cycle arrest and apoptosis in response to DNA damage . Furthermore, it can upregulate the expression of genes involved in antioxidant defense, thereby enhancing the cell’s ability to counteract oxidative stress . These effects collectively contribute to its cytoprotective properties, making it a valuable adjunct in cancer therapy.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . One of the primary mechanisms is the scavenging of free radicals, which helps to protect cellular components from oxidative damage . Additionally, the active metabolite of this compound can bind to DNA and proteins, thereby stabilizing their structures and preventing radiation-induced damage . This compound also inhibits certain enzymes involved in apoptosis, thereby promoting cell survival under stressful conditions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is known for its stability and relatively slow degradation, which allows it to exert long-term effects on cellular function . In in vitro studies, it has been observed that the cytoprotective effects of this compound can persist for several hours after administration, providing sustained protection against radiation and chemotherapy-induced damage . In in vivo studies, the long-term effects of this compound include enhanced recovery of normal tissues and reduced incidence of late-onset toxicities associated with cancer treatment .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound exhibits significant cytoprotective effects without causing adverse effects . At high doses, it can induce toxic effects such as hypotension, hypocalcemia, and allergic reactions . These threshold effects highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing potential side effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, including its conversion to active metabolites by enzymes such as alkaline phosphatase . This conversion is crucial for its cytoprotective effects, as the active metabolites can interact with cellular components to exert their protective functions . Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of enzymes involved in oxidative stress response and DNA repair .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can be taken up by cells through active transport mechanisms and distributed to different cellular compartments . Its localization and accumulation within cells are influenced by factors such as the presence of specific transporters and the cellular redox state . These factors collectively determine the efficacy and duration of its cytoprotective effects .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. This compound can be targeted to specific compartments or organelles through post-translational modifications and targeting signals . For instance, it can accumulate in the nucleus, where it interacts with DNA and proteins to protect against radiation-induced damage . Additionally, its localization to the mitochondria can enhance the cell’s antioxidant defense mechanisms and promote cell survival under oxidative stress .

Propiedades

IUPAC Name |

N'-(2-dihydroxyphosphinothioyloxyethyl)propane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H15N2O3PS/c6-2-1-3-7-4-5-10-11(8,9)12/h7H,1-6H2,(H2,8,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIFQSGPBTMOXCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)CNCCOP(=S)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H15N2O3PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80194395 | |

| Record name | Phosphorothioic acid, O-(2-((3-aminopropyl)amino)ethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80194395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41510-53-6 | |

| Record name | Phosphorothioic acid, O-(2-((3-aminopropyl)amino)ethyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041510536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphorothioic acid, O-(2-((3-aminopropyl)amino)ethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80194395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B1267244.png)

![2-[(4-Chlorophenyl)amino]acetohydrazide](/img/structure/B1267248.png)

![1-Bromo-4-[(2-chloroethyl)sulfanyl]benzene](/img/structure/B1267256.png)